![molecular formula C18H16ClF3N2 B1341467 1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride CAS No. 367251-31-8](/img/structure/B1341467.png)
1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of beta-carboline, which is a type of indole alkaloid . The trifluoromethyl group attached to the phenyl ring could potentially alter the properties and biological activity of the compound.
Molecular Structure Analysis
The molecular structure of this compound would consist of a beta-carboline core with a trifluoromethylphenyl group attached. Beta-carbolines are tricyclic compounds, and the presence of the trifluoromethyl group could potentially influence the compound’s electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and stability .Scientific Research Applications
Synthesis and Structural Analysis
β-Carbolines, including those with trifluoromethyl groups, are synthesized through various chemical reactions, highlighting their significance in synthetic organic chemistry. For instance, 1,1-Disubstituted 1,2,3,4-tetrahydro-β-carbolines have been formed by the action of trifluoroacetic acid on enamines derived from tryptamine or tryptophan, showcasing the methodology for introducing trifluoromethyl groups into β-carboline structures (Kirkpatrick & MacLaren, 1983).
Biochemical and Pharmacological Activities
β-Carbolines exhibit a range of biochemical and pharmacological activities. Novel β-carboline derivatives, including those bearing a substituted carbohydrazide group at C-3, have shown inhibitory activity against dicotyledonous and monocotyledonous weeds, indicating their potential as herbicidal agents (Weng et al., 2012). Additionally, β-carboline hybrids have been evaluated for anticancer activity, with some compounds showing significant cytotoxicity against cancer cells and inducing apoptosis, further highlighting the potential therapeutic applications of β-carbolines in oncology (Kamal et al., 2014).
Antioxidant Properties
Certain β-carbolines have been investigated for their antioxidant properties. Tetrahydro-β-carboline alkaloids found in fruits and fruit juices, for example, have demonstrated activity as antioxidants and radical scavengers, suggesting their potential role in dietary supplementation and health promotion (Herraiz & Galisteo, 2003).
Future Directions
properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2.ClH/c19-18(20,21)12-7-5-11(6-8-12)16-17-14(9-10-22-16)13-3-1-2-4-15(13)23-17;/h1-8,16,22-23H,9-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBZMEZIMXHFIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride](/img/structure/B1341405.png)
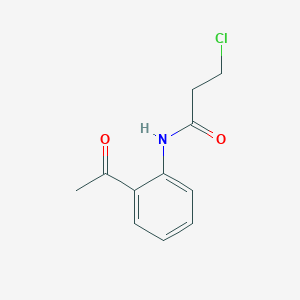
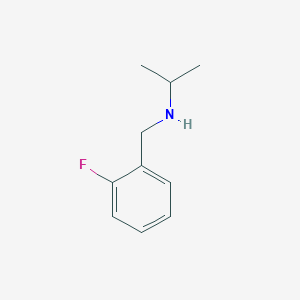
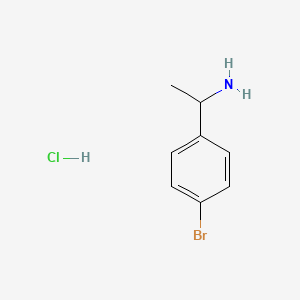
![3-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1341419.png)
![4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1341420.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide](/img/structure/B1341422.png)
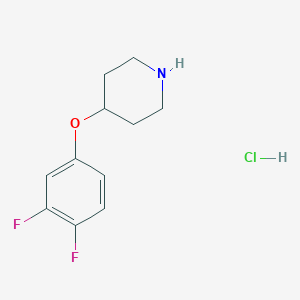
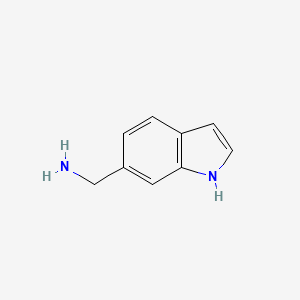
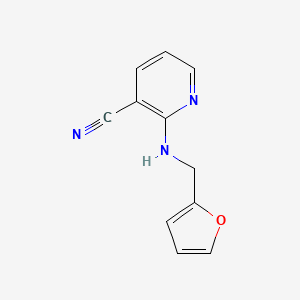
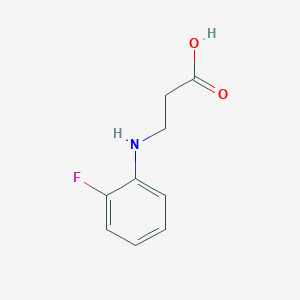
![3-[(3-Fluorophenyl)amino]propanoic acid](/img/structure/B1341438.png)
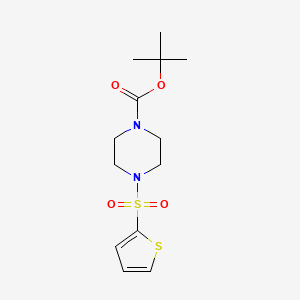
![1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride](/img/structure/B1341448.png)